molecular formula C19H15ClFN3O2S2 B2588834 N-(4-chlorophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 942001-13-0

N-(4-chlorophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2588834
CAS No.: 942001-13-0
M. Wt: 435.92
InChI Key: BVPKNBIPIVHLDC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a 4-chlorophenyl group, a thioether-linked 4-fluorophenylamino moiety, and an acetamide side chain. Its structure combines halogenated aromatic rings and a thiazole core, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S2/c20-12-1-5-14(6-2-12)22-17(25)9-16-10-27-19(24-16)28-11-18(26)23-15-7-3-13(21)4-8-15/h1-8,10H,9,11H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPKNBIPIVHLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Synthesis : The target compound likely follows a pathway similar to and , using 2-chloroacetamide intermediates and nucleophilic substitution reactions. Yields for analogs range from 85% () to 94% (), suggesting efficient protocols for thiazole-acetamide derivatives.
  • Substituent Effects: The 4-fluorophenylamino group in the target compound may enhance bioavailability compared to non-halogenated analogs (e.g., ’s phenyl derivatives). The thioether linkage could improve metabolic stability relative to oxygen-based ethers .

Physicochemical Properties

Melting points (m.p.) and solubility data for select analogs:

Compound Name m.p. (°C) Solubility Profile Reference
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Not reported Likely polar aprotic solvents
4-(4′-Nitrophenyl)thiazol-2-amine (Compound 7) Not reported Ethanol, dioxane
N-(4-Phenyl-2-thiazolyl)acetamide Not reported Moderate in ethanol

Key Observations :

  • Halogenation (Cl, F) in the target compound may elevate m.p. compared to non-halogenated analogs due to increased molecular symmetry and intermolecular forces.
  • The nitro group in ’s compound improves crystallinity, as seen in pale orange crystals (), suggesting similar behavior for the target compound .

Key Observations :

  • The target compound’s 4-fluorophenyl group may enhance antimycobacterial activity, as seen in ’s brominated analog.

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